4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol
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Overview
Description
4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(sec-butyl)-1H-1,2,4-triazole-3-thiol with 4-bromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-one
- 4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-amine
Uniqueness
4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may contain other functional groups such as amines or ketones.
Properties
Molecular Formula |
C11H14N4S |
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Molecular Weight |
234.32 g/mol |
IUPAC Name |
4-butan-2-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N4S/c1-3-8(2)15-10(13-14-11(15)16)9-4-6-12-7-5-9/h4-8H,3H2,1-2H3,(H,14,16) |
InChI Key |
QKBZSXVXHKPDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=NNC1=S)C2=CC=NC=C2 |
Origin of Product |
United States |
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